molecular formula C20H21N3O2S B1456590 N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine CAS No. 646459-39-4

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Cat. No. B1456590
M. Wt: 367.5 g/mol
InChI Key: MVGZGZDEQNNYMW-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, also known as MMPP, is a synthetic compound that is widely used in scientific research. It is a powerful tool for investigating the biochemical and physiological effects of a wide range of compounds and drugs. MMPP is a relatively new compound, having only been synthesized in the last decade, but it has already been used in a variety of research applications.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Aminal Formation via Pummerer Rearrangement : Research demonstrates the formation of aminals from amines through Pummerer rearrangement, revealing the chemical reactivity of aminopyridines under specific conditions (Rakhit, Georges, & Bagli, 1979).
  • Low-Valent Aminopyridinato Chromium Methyl Complexes : Another study explores the synthesis of chromium methyl complexes using aminopyridine ligands, highlighting methods for generating organometallic complexes with potential applications in catalysis (Noor, Schwarz, & Kempe, 2015).
  • Dimerization of 2-Aminopyridines and Pyridones : Ultraviolet irradiation leads to the dimerization of 2-aminopyridines and 2-pyridones, a process that could have implications in the synthesis of complex pyridine derivatives (Taylor & Kan, 1963).

Potential Applications

  • Catalysis and Material Science : Pyridine derivatives are investigated for their roles in catalysis and material science, such as in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), where aromatic amine ligands and copper(I) chloride are studied for their catalytic activity (Kim et al., 2018).
  • Synthesis of Functionalized Pyridines : Techniques for synthesizing heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group showcase the versatility of pyridine derivatives in organic synthesis (Teague, 2008).

properties

IUPAC Name

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZGZDEQNNYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30801946
Record name 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6'-Trimethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridin]-5-amine

CAS RN

646459-39-4
Record name 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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